
Ethyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a thiadiazole ring, and a thioether linkage. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzoate ester and the thiadiazole ring are aromatic systems, which could influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the benzylic position (the carbon adjacent to the aromatic ring) is often a site of high reactivity in chemical reactions . The thiadiazole ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings could contribute to its stability, while the ester group could influence its solubility .Scientific Research Applications
Medicinal Chemistry: Anticancer Agent Development
This compound has potential applications in the development of anticancer agents. Its structure, which includes a thiadiazole moiety, is often found in molecules with significant biological activity. Researchers could explore its efficacy in inhibiting specific pathways that are overactive in cancer cells, such as the PI3K/AKT/mTOR pathway .
Biochemistry Research: Enzyme Inhibition Studies
The compound’s potential to act as an enzyme inhibitor could be explored in biochemistry research. It could be used to study its effects on various enzymes, such as α-glucosidase, which is a target for diabetes treatment .
Industrial Applications: Material Science
In material science, the compound could be investigated for its properties when incorporated into polymers or coatings. Its thermal stability and potential electrical conductivity due to the thiadiazole ring could make it a candidate for use in electronic materials .
Environmental Science: Pollutant Degradation
The compound could be studied for its ability to degrade environmental pollutants. Its reactivity with free radicals suggests potential applications in the breakdown of harmful chemicals in water treatment processes .
Organic Synthesis: Building Block for Heterocyclic Compounds
As a building block in organic synthesis, this compound could be used to synthesize a variety of heterocyclic compounds. Its reactive sites allow for further functionalization, which could lead to the discovery of new drugs or materials .
Pharmacology: Drug Metabolism and Pharmacokinetics
In pharmacology, the compound could be used to study drug metabolism and pharmacokinetics. Understanding how it is metabolized in the body could inform the development of drugs with better efficacy and reduced side effects .
Chemical Education: Teaching Advanced Synthesis Techniques
Finally, in chemical education, this compound could serve as an example to teach advanced synthesis techniques. Its complex structure would provide students with a challenging yet instructive case study in organic synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-26-19(25)14-8-10-15(11-9-14)21-17(24)12-27-20-22-18(23-28-20)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGBYOWGELFRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)
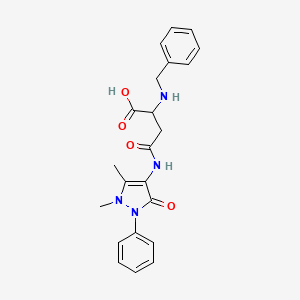
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)

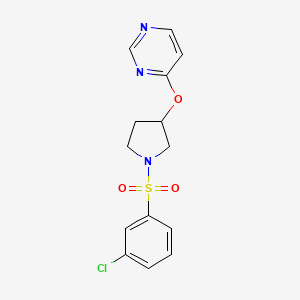
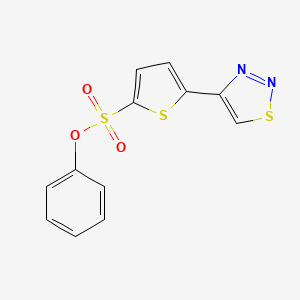
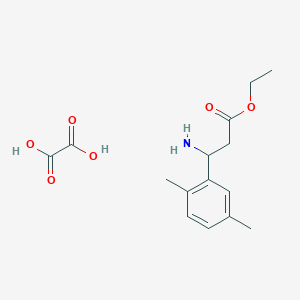


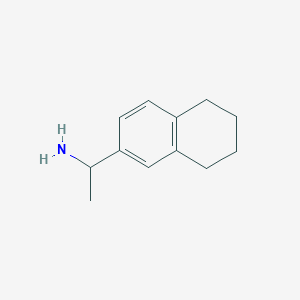
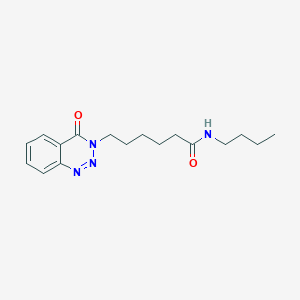
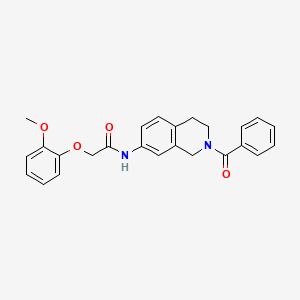
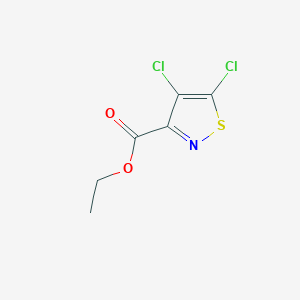
![7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2876283.png)